N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-12-5-4-8-23-9-15(20-17(12)23)13-6-2-3-7-14(13)19-16(25)10-24-11-18-21-22-24/h2-9,11H,10H2,1H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUKTIOXEZAHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of both imidazo[1,2-a]pyridine and tetrazole moieties, which are known to contribute to various biological activities. The empirical formula is , with a molecular weight of 298.36 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6 |
| Molecular Weight | 298.36 g/mol |
| Density | Predicted 1.27 g/cm³ |
| pKa | Predicted 12.93 |
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key cellular pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the tetrazole ring enhances its interaction with microbial targets.
- Research Findings : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine show promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Neuroprotective Effects
Some studies have suggested that compounds similar to this compound may exhibit neuroprotective effects.
- Case Study : A study involving mouse models indicated that certain imidazo[1,2-a]pyridine derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
- Substituent Effects : Variations in the substituents on the imidazo[1,2-a]pyridine or tetrazole rings can lead to enhanced or diminished biological activities.
- Optimal Configuration : Studies suggest that specific orientations and electronic properties of the substituents are crucial for maximizing efficacy against targeted biological pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Imidazo[1,2-a]pyridine Derivatives: N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide (VZL): Shares the 8-methylimidazo[1,2-a]pyridine core but lacks the tetrazole group. N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide: Features a phenyl group at position 3 instead of 2. Crystal structure analysis reveals intermolecular N–H···N hydrogen bonding, stabilizing columnar packing .
Benzimidazole Analogs :
Substituent Variations
- Tetrazole-Containing Compounds: N-[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (23): Incorporates a tetrazole on a phenyl ring but includes a thioxothiazolidinone group. Melting points (158–217°C) and yields (80–89%) suggest comparable synthetic feasibility to the target compound . N-[3-Methyl-4-(1H-tetrazol-1-yl)phenyl] Derivatives: Methyl substitution on the phenyl ring may enhance lipophilicity, contrasting with the target compound’s unsubstituted phenyl group .
Acetamide Chain Modifications :
Physical Properties
*Estimated based on structural analogs.
Structural and Functional Implications
- Hydrogen Bonding: The tetrazole group in the target compound can act as both hydrogen bond donor and acceptor, unlike the thioxothiazolidinone in Compound 23, which primarily donates via N–H .
- Conformational Stability : The phenyl ring in the target compound may exhibit a torsion angle similar to the 9.04° reported in N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, promoting planar conformations .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains an imidazo[1,2-a]pyridine core linked to a phenyl group via a methyl-substituted bridge, with a tetrazole moiety attached via an acetamide group. The imidazo[1,2-a]pyridine ring is electron-rich, enabling electrophilic aromatic substitution reactions, while the tetrazole group contributes to hydrogen bonding and metabolic stability. The acetamide linker allows for structural flexibility and functionalization .
Q. What are the common synthetic routes for this compound, and which steps require optimization?
Synthesis typically involves:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones.
- Step 2: Coupling the core to a phenyl group using Ullmann or Buchwald-Hartwig amination.
- Step 3: Introducing the tetrazole-acetamide moiety via nucleophilic substitution or click chemistry. Critical optimization points include controlling regioselectivity during cyclization and minimizing side reactions during coupling steps .
Q. Which spectroscopic techniques are essential for characterization, and what key data should researchers expect?
- 1H/13C NMR: Signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- IR: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch).
- HRMS: Molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 392.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between imidazo[1,2-a]pyridine derivatives?
Discrepancies may arise from differences in substituent positioning or assay conditions. Recommended approaches:
Q. What catalytic methods improve the efficiency of introducing the acetamide group?
Rhodium(III)-catalyzed C-H amidation using dioxazolones provides a regioselective and high-yield route. Key advantages include:
- No pre-functionalization of the imidazo[1,2-a]pyridine core.
- Compatibility with diverse dioxazolone reagents for modular synthesis .
Q. How can computational methods predict target interactions, and what are their limitations?
- Molecular docking: Predict binding modes to enzymes (e.g., bacterial dihydrofolate reductase) or receptors (e.g., GABAₐ).
- MD simulations: Assess stability of ligand-target complexes over time. Limitations: Accuracy depends on force field parameters and solvent models; experimental validation (e.g., ITC, SPR) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
